AMG-151 free base
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Overview
Description
AMG-151 is a glucokinase activator, which decreases fasting and postprandial glycaemia.
Scientific Research Applications
Glucose Homeostasis in Type 2 Diabetes : AMG-151, known as a glucokinase activator, has been studied for its role in regulating fasting plasma glucose levels in patients with type 2 diabetes. A study demonstrated that AMG-151 significantly reduced fasting plasma glucose when administered twice daily in patients with type 2 diabetes treated with metformin (Katz et al., 2016).
Transdermal Drug Delivery : Research has explored the development of a drug-in-adhesive transdermal patch for S-amlodipine free base. The study aimed to optimize formulation parameters for efficient transdermal delivery, with findings suggesting that such a patch could maintain plasma levels of the medication for extended periods (Sun et al., 2009).
Pharmaceutical Formulation and Solubility : The formation of co-crystals with other compounds, such as sorbic acid, has been studied to improve the solubility and pharmacokinetic properties of water-insoluble compounds like AMG 517. This approach can enhance the bioavailability of the drug (Bak et al., 2008).
Material Science and Engineering : AMG-151 has been referenced in the context of material science and engineering, specifically in studies focusing on the development of heat-pipe reactors and computational fluid dynamics research. These studies don't directly involve AMG-151 but reference similar nomenclature in their methodologies or materials used (King & El-Genk, 2005); (Mowat et al., 2016).
Biomedical Applications : The development of biomaterials based on mussel adhesive proteins fused with RGD peptide has been researched for potential applications in cell adhesion, important for cell culture and tissue engineering. This research indirectly relates to AMG-151 through its association with adhesive proteins (Hwang et al., 2007).
Properties
CAS No. |
1138669-65-4 |
---|---|
Molecular Formula |
C20H18N6O3S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |
InChI Key |
PCOMIRCNMMNOAP-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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